molecular formula C10H7N3O3 B2565901 (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide CAS No. 55629-54-4

(2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

カタログ番号: B2565901
CAS番号: 55629-54-4
分子量: 217.18 g/mol
InChIキー: VIDRAZPPCGWQKU-YVMONPNESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-3-(4-nitrophenyl)acrylamide (Molecular Formula: C10H7N3O3) is a synthetic acrylamide derivative that serves as a key intermediate and active compound in advanced chemical and materials science research . Its molecular structure, featuring electron-withdrawing cyano and nitro groups, contributes to its significant research value in diverse fields. A primary application of this compound and its close structural analogs is in materials science as effective corrosion inhibitors for copper in aggressive acidic environments . Studies on similar acrylamide derivatives have demonstrated that these compounds can achieve high inhibition efficiencies, exceeding 84% by adsorbing onto metal surfaces following the Langmuir isotherm model, an effect that is further elucidated through Density Functional Theory (DFT) calculations and Monte Carlo simulations . Furthermore, the 2-cyano-3-acrylamide scaffold is recognized in biochemical and pharmacological research. Related compounds within this chemical class have been investigated for their potent activity as deubiquitinase (DUB) inhibitors, showcasing potential as host-directed anti-infective agents that can reduce the intracellular replication of pathogens like Listeria monocytogenes and norovirus in macrophage models . This mechanism highlights the compound's relevance in exploring novel therapeutic strategies that target host cellular processes rather than the pathogens themselves. Researchers value 2-Cyano-3-(4-nitrophenyl)acrylamide for its utility in synthesizing specialized compounds and for its potential applications in developing protective coatings and probing fundamental biochemical pathways. This product is sold as-is and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

特性

CAS番号

55629-54-4

分子式

C10H7N3O3

分子量

217.18 g/mol

IUPAC名

(Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-1-3-9(4-2-7)13(15)16/h1-5H,(H2,12,14)/b8-5-

InChIキー

VIDRAZPPCGWQKU-YVMONPNESA-N

異性体SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)[N+](=O)[O-]

正規SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-]

溶解性

not available

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to α-Cyano-4-nitrocinnamamide: Nomenclature, Synthesis, and Projected Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-cyano-4-nitrocinnamamide, a small molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct research on this specific compound, this document establishes a foundational understanding by leveraging data from structurally related analogs. The guide will cover the systematic nomenclature, propose a viable synthetic route based on established organic chemistry principles, and project the physicochemical properties and potential biological activities. The inherent reactivity of the nitroaromatic and α-cyanoacrylamide moieties suggests potential applications as a research tool or a scaffold for novel therapeutic agents. This guide aims to be a definitive resource for researchers, offering both a summary of what can be inferred from existing knowledge and a practical framework for future investigation.

Nomenclature and Chemical Identity

A clear and unambiguous naming system is paramount for the accurate identification and discussion of chemical entities. This section details the various nomenclatures and identifiers for α-cyano-4-nitrocinnamamide.

Systematic (IUPAC) Name

The formal IUPAC name for the compound is (E)-2-cyano-3-(4-nitrophenyl)prop-2-enamide . This name is derived from the following structural features:

  • prop-2-enamide : The core three-carbon chain with a double bond and an amide functional group.

  • 3-(4-nitrophenyl) : A phenyl group substituted at the 4-position with a nitro group, attached to the third carbon of the prop-2-enamide chain.

  • 2-cyano : A cyano (-C≡N) group attached to the second carbon of the prop-2-enamide chain.

  • (E)- : Specifies the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Synonyms and Common Abbreviations

While no widely accepted common name or abbreviation for α-cyano-4-nitrocinnamamide exists due to its novelty, researchers may encounter variations in literature. Based on related compounds, potential synonyms could include:

  • 2-cyano-3-(p-nitrophenyl)acrylamide

  • α-cyano-p-nitrocinnamamide

For clarity and consistency, the use of the IUPAC name is strongly recommended.

Chemical Identifiers

A comprehensive list of identifiers is crucial for database searches and regulatory submissions.

IdentifierValue
Molecular Formula C₁₀H₇N₃O₃
Molecular Weight 217.18 g/mol
CAS Number Not assigned
InChI InChI=1S/C10H7N3O3/c11-7-8(10(12)14)5-6-1-3-9(4-2-6)13(15)16/h1-5H,(H2,12,14)/b8-5+
InChIKey (To be generated upon synthesis and registration)
SMILES N#C/C(=C/c1ccc(cc1)[O-])/C(=O)N

Proposed Synthesis and Characterization

Synthetic Pathway: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[2] For the synthesis of α-cyano-4-nitrocinnamamide, this would involve the reaction of 4-nitrobenzaldehyde with 2-cyanoacetamide.

Synthesis 4-nitrobenzaldehyde 4-Nitrobenzaldehyde intermediate Aldol Addition Intermediate 4-nitrobenzaldehyde->intermediate 2-cyanoacetamide 2-Cyanoacetamide 2-cyanoacetamide->intermediate product α-Cyano-4-nitrocinnamamide intermediate->product - H₂O (Dehydration) base_catalyst Base Catalyst (e.g., Piperidine, Triethylamine) base_catalyst->2-cyanoacetamide Deprotonation solvent Solvent (e.g., Ethanol, Toluene) solvent->intermediate

Figure 1: Proposed synthesis of α-cyano-4-nitrocinnamamide via Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is a hypothetical, yet experimentally sound, procedure for the synthesis of α-cyano-4-nitrocinnamamide.

Materials:

  • 4-nitrobenzaldehyde

  • 2-cyanoacetamide

  • Piperidine (or Triethylamine)

  • Ethanol (or Toluene)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) and 2-cyanoacetamide (1 equivalent) in a minimal amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add the reaction mixture to a beaker of cold, dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure α-cyano-4-nitrocinnamamide.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the amide protons, the vinylic proton, and the aromatic protons of the 4-nitrophenyl group. The chemical shifts and coupling constants will be indicative of the (E)-isomer.[6][7][8][9]
¹³C NMR Resonances for the carbonyl carbon, the cyano carbon, the olefinic carbons, and the carbons of the aromatic ring.[7][8][9]
FT-IR Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the cyano group, the C=O stretch of the amide, the C=C stretch of the alkene, and the N-O stretches of the nitro group.[6][7][8][9]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of α-cyano-4-nitrocinnamamide.
Melting Point A sharp melting point, indicating the purity of the compound.

Projected Physicochemical Properties and Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. The presence of the nitro group, cyano group, and the cinnamamide scaffold suggests several potential biological activities.

Role of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule.[10][11]

  • Metabolic Activation: Aromatic nitro compounds can be bioreduced by nitroreductase enzymes in hypoxic environments to form reactive nitroso and hydroxylamine intermediates.[10] This property is exploited in the design of hypoxia-activated prodrugs for cancer therapy.

  • Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial activity.[12] The reduction of the nitro group can generate reactive nitrogen species that are toxic to microbial cells.

  • Toxicity Concerns: The metabolic activation of nitroaromatics can also lead to toxicity, including mutagenicity and carcinogenicity, which must be carefully evaluated.[13]

Role of the α-Cyanoacrylamide Moiety

The α-cyanoacrylamide moiety is a Michael acceptor, making it susceptible to nucleophilic attack by biological thiols, such as cysteine residues in proteins. This reactivity can lead to the covalent modification of target proteins, resulting in irreversible inhibition.

Potential Therapeutic Applications

Based on the known activities of related cinnamamides and nitroaromatic compounds, α-cyano-4-nitrocinnamamide could be investigated for the following activities:

  • Anticancer: The combination of a hypoxia-activated nitro group and a Michael acceptor could lead to a potent and selective anticancer agent.[14]

  • Antimicrobial: The compound may exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[6][15]

  • Anti-inflammatory: Cinnamamide derivatives have been shown to possess anti-inflammatory properties.[16][17]

BiologicalActivity cluster_compound α-Cyano-4-nitrocinnamamide cluster_properties Key Structural Features cluster_mechanisms Potential Mechanisms of Action cluster_applications Projected Therapeutic Applications compound α-Cyano-4-nitrocinnamamide nitro Nitro Group (Electron Withdrawing) cyano α-Cyanoacrylamide (Michael Acceptor) reduction Bioreduction in Hypoxic Cells nitro->reduction covalent Covalent Modification of Protein Thiols cyano->covalent anticancer Anticancer reduction->anticancer antimicrobial Antimicrobial reduction->antimicrobial covalent->anticancer antiinflammatory Anti-inflammatory covalent->antiinflammatory

Figure 2: Projected biological activities of α-cyano-4-nitrocinnamamide.

Conclusion and Future Directions

While α-cyano-4-nitrocinnamamide remains a largely unexplored chemical entity, this guide provides a solid theoretical framework for its synthesis, characterization, and potential biological activities. The proposed Knoevenagel condensation offers a straightforward route to obtaining this compound for further study. The presence of both a nitro group and an α-cyanoacrylamide moiety suggests a rich and complex pharmacology that warrants investigation. Future research should focus on the synthesis and purification of α-cyano-4-nitrocinnamamide, followed by a thorough evaluation of its anticancer, antimicrobial, and anti-inflammatory properties. Mechanistic studies will be crucial to elucidate its mode of action and to assess its potential as a lead compound for drug development.

References

  • SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Synthesis and Characterization of Novel Cinnamamide Deriverties and Their Antimicrobial Activities. (n.d.). Late Ku. Durga K Banmeru Science College,Lonar. [Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. (2025). Universitas Indonesia. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). MDPI. [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018). MDPI. [Link]

  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (n.d.). Ashdin Publishing. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

  • Understanding Nitro Compounds: Structure And Properties. (2026). Perpusnas. [Link]

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). PMC. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal. [Link]

  • NITRO COMPOUNDS. (2020). eGyanKosh. [Link]

  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]

  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (2024). Ashdin Publishing. [Link]

  • Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides. (2020). PMC. [Link]

Sources

Technical Deep Dive: 2-Cyano-3-(4-nitrophenyl)acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

This technical guide analyzes the chemical architecture and biological utility of 2-cyano-3-(4-nitrophenyl)acrylonitrile (also known as 4-nitrobenzylidenemalononitrile ) and its derivatives. As a member of the arylidenemalononitrile class, this scaffold represents a quintessential "push-pull" alkene system. Its high electrophilicity, driven by the electron-withdrawing nitro group and the geminal dinitrile moiety, makes it a potent Michael acceptor .

For drug development professionals, this molecule serves two critical roles:

  • Covalent Warhead: A tool for designing targeted covalent inhibitors (TCIs) that react with specific cysteine residues (e.g., in kinases or tubulin).

  • Fluorescent Probe: A solvatochromic sensor used to detect reduction events (nitro-to-amine conversion) or thiol concentrations in cellular environments.

Part 1: Chemical Architecture & Synthesis
1.1 The "Push-Pull" Electronic System

The core structure consists of a phenyl ring substituted with a nitro group (Acceptor 1) linked via a vinyl bridge to a geminal dinitrile group (Acceptor 2).

  • Electronic Effect: The 4-nitro group (

    
    ) and the cyano groups strongly withdraw electron density. This lowers the LUMO energy of the 
    
    
    
    -carbon, making it highly susceptible to nucleophilic attack.
  • Structural Consequence: The molecule is generally planar, facilitating intercalation into DNA or binding into narrow hydrophobic pockets (e.g., the colchicine binding site of tubulin).

1.2 Synthesis: The Knoevenagel Condensation

The standard synthesis is the Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile. While classic methods use piperidine in ethanol, "green" catalytic systems have emerged to improve atom economy.

Mechanism of Catalysis (Base-Promoted):

  • Deprotonation: Base removes a proton from malononitrile (

    
    ).
    
  • Attack: The resulting carbanion attacks the aldehyde carbonyl.

  • Elimination: Dehydration yields the

    
    -unsaturated nitrile.
    

Knoevenagel_Mechanism Aldehyde 4-Nitrobenzaldehyde Alcohol Aldol-like Intermediate Aldehyde->Alcohol Nucleophilic Attack Malono Malononitrile Enolate Carbanion Intermediate Malono->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Enolate->Alcohol Product 2-cyano-3-(4-nitrophenyl) acrylonitrile Alcohol->Product -H2O (Elimination)

Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.

Part 2: Pharmacological Mechanisms (The "Why")
2.1 The Michael Acceptor Warhead

The defining feature of this scaffold is its reactivity toward biological nucleophiles, particularly the sulfhydryl (-SH) group of Cysteine .

  • Reversible vs. Irreversible: Unlike acrylamides which often form permanent covalent bonds, arylidenemalononitriles can exhibit reversible covalent binding . The stability of the adduct depends on the electron-withdrawing nature of the ring substituent. The 4-nitro group destabilizes the adduct relative to electron-rich analogs, potentially allowing for "on-off" target engagement, reducing off-target toxicity.

  • Target: Keap1-Nrf2 Pathway .[1] These electrophiles can modify Cys151 on Keap1, preventing Nrf2 ubiquitination and triggering an antioxidant response.

2.2 Tubulin Polymerization Inhibition

Derivatives of this scaffold (often with methoxy substitutions, but structurally related to the nitro-variant) bind to the colchicine site of


-tubulin.
  • Mechanism: They prevent the curvature of tubulin dimers necessary for microtubule assembly.

  • Result: Cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

2.3 Antiparasitic Activity (Chagas Disease)

Recent literature highlights acrylonitrile derivatives as potent agents against Trypanosoma cruzi (Chagas) and Leishmania.[3]

  • MOA: Induction of Programmed Cell Death (PCD) via mitochondrial membrane depolarization and ROS accumulation.

  • Selectivity: The 4-nitro derivatives have shown high selectivity indices (SI > 6) for parasites over mammalian macrophages.

Part 3: Experimental Protocols
Protocol A: Synthesis of 2-cyano-3-(4-nitrophenyl)acrylonitrile

Standardized from recent green chemistry optimizations.

Materials:

  • 4-Nitrobenzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ethanol (20 mL) or Water (for green protocol)

  • Catalyst: Piperidine (3 drops) or L-Tyrosine (10 mol% for green method)

Procedure:

  • Dissolution: Dissolve 4-nitrobenzaldehyde and malononitrile in the solvent.

  • Catalysis: Add the catalyst while stirring.

    • Note: If using water/L-Tyrosine, the reaction proceeds as a suspension.

  • Reaction: Reflux for 1–3 hours (Ethanol) or stir at RT for 30 mins (Water/Grindstone method).

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product is less polar than the aldehyde.

  • Workup:

    • Cool the mixture to

      
      .
      
    • Filter the precipitated solid.

    • Wash with cold ethanol and water.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 85–95%.

    • Appearance: Yellow to orange crystalline solid.

Protocol B: Cysteine Reactivity Assay (Michael Addition)

To validate the electrophilic "warhead" potential.

Objective: Determine the second-order rate constant (


) of reaction with Glutathione (GSH).
  • Preparation: Prepare a 50

    
     solution of the test compound in Phosphate Buffer (pH 7.4) with 10% DMSO.
    
  • Initiation: Add GSH (excess, e.g., 5 mM) to pseudo-first-order conditions.

  • Measurement: Monitor the decay of the compound's absorbance maximum (approx. 300–350 nm) using UV-Vis spectroscopy over 60 minutes.

  • Calculation: Plot

    
     vs. time to get 
    
    
    
    . Calculate
    
    
    .
Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how the 4-nitro group compares to other substitutions in biological assays (Tubulin/Cytotoxicity).

Substituent (R)Electronic Effect (

)
Tubulin Inhibition (

)
Cytotoxicity (HeLa)Reactivity (GSH)
4-NO2 Strong Withdrawal (+0.78)Moderate (

)
High (Non-specific)Very High (Fast)
4-OCH3 Donation (-0.27)Potent (

)
Potent (Specific)Low (Stable)
3,4,5-tri-OMe Strong DonationVery Potent (Colchicine mimic)PotentLow
4-Cl Weak Withdrawal (+0.23)ModerateModerateModerate

Interpretation: While the 4-nitro variant is the most reactive electrophile (good for covalent probes), the methoxy variants are superior for specific non-covalent binding to the hydrophobic colchicine pocket.

Part 5: Biological Pathway Visualization

The following diagram illustrates the dual pathway of these derivatives: direct tubulin binding (non-covalent) vs. covalent modification of reactive cysteines (e.g., Keap1 or off-targets).

Biological_Pathways Compound 2-cyano-3-(4-nitrophenyl) acrylonitrile Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Non-covalent Binding (Hydrophobic) Cysteine Reactive Cysteine (Thiol Nucleophile) Compound->Cysteine Michael Addition (Electrophilic Attack) Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis Adduct Michael Adduct (Covalent Complex) Cysteine->Adduct Keap1 Keap1 Modification Adduct->Keap1 If Target is Keap1 Nrf2 Nrf2 Activation (Antioxidant Response) Keap1->Nrf2

Figure 2: Dual mechanism of action: Cytotoxicity via tubulin inhibition and oxidative stress modulation via covalent cysteine modification.

References
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: SciELO México. URL:[Link]

  • Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. Source: MDPI (Pharmaceuticals). URL:[Link]

  • L-tyrosine catalyzed Knoevenagel condensation: Facile synthesis of cyanoacrylonitriles. Source: Der Pharma Chemica.[4] URL:[Link]

  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Source: ACS (via IIITD). URL:[Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening of Reversible Covalent Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-Nitrophenyl Cyanoacrylamide Scaffolds

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has transformed drug discovery, moving beyond the stigma of "promiscuous reactivity" to precision pharmacology. This guide focuses on the 4-nitrophenyl cyanoacrylamide scaffold, a privileged chemotype for Reversible Covalent Inhibition (RCI) .

Unlike traditional irreversible acrylamides (e.g., Ibrutinib), cyanoacrylamides possess a "Goldilocks" reactivity: the


-cyano group increases the acidity of the adduct, facilitating a retro-Michael reaction. This allows the inhibitor to disengage, reducing immunogenicity risks while maintaining high potency (

). This note details the screening, validation, and mechanistic analysis of libraries based on this scaffold.
Chemical Mechanism & Rationale

The core utility of 4-nitrophenyl cyanoacrylamide lies in its electronic tuning.

  • The Warhead: The

    
    -cyanoacrylamide moiety acts as a Michael acceptor targeting non-catalytic cysteines.[1][2][3]
    
  • The Activator: The 4-nitrophenyl group (an electron-withdrawing group, EWG) at the

    
    -position dramatically enhances electrophilicity, making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack by thiols.
  • The Reversibility: Upon Michael addition, the resulting carbanion is stabilized by the cyano group. This stability lowers the transition state energy for the reverse reaction (elimination), granting the molecule its reversible character.

Diagram 1: Reversible Michael Addition Mechanism

ReactionMechanism Substrate Target Protein (Cysteine-SH) Complex Non-Covalent Complex (E·I) Substrate->Complex Kd (Binding) Inhibitor Inhibitor (4-Nitrophenyl Cyanoacrylamide) Inhibitor->Complex Kd (Binding) TS Transition State Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Thioether) TS->Adduct k_inact (Bond Formation) Adduct->TS Retro-Michael (k_off)

Caption: The reaction coordinate of 4-nitrophenyl cyanoacrylamide. Note the retro-Michael pathway (red dashed line) enabled by the cyano-stabilized carbanion.

HTS Workflow for Covalent Fragments

Screening covalent libraries requires deviations from standard IC50 protocols. The key parameter is not equilibrium affinity (


) but the efficiency of inactivation (

).
Diagram 2: Screening Workflow

HTSWorkflow Library Library Prep (DMSO Stocks) Primary Primary Screen (Single Point @ 2 Time Points) Library->Primary Counter Counter Screen (Redox/GSH Reactivity) Primary->Counter Remove PAINS Validation Hit Validation (Mass Spectrometry) Counter->Validation Confirm Covalency Kinetics Kinetic Characterization (k_inact / K_I) Validation->Kinetics Lead Opt

Caption: Integrated workflow for filtering covalent hits. Time-dependent screening is critical in the primary phase.

Detailed Protocols
Protocol A: Time-Dependent Inhibition Assay (Primary Screen)

Objective: Identify compounds that show increased potency over time, a hallmark of covalent inhibition.

Materials:

  • Target Kinase/Enzyme (e.g., BTK, JAK3).

  • Substrate (FRET peptide or Fluorogenic substrate).

  • Library: 4-nitrophenyl cyanoacrylamide analogs (10 mM in DMSO).

  • Buffer: 50 mM HEPES pH 7.5, 0.01% Triton X-100, No DTT (Use 1 mM TCEP if reducing agent is required; DTT reacts with acrylamides).

Step-by-Step:

  • Dispense: Transfer 50 nL of library compounds into 384-well plates (Final conc: 1-10 µM).

  • Enzyme Addition: Add enzyme solution.

  • T0 Read (Optional): Add substrate immediately to control wells to measure "instant" inhibition (reversible non-covalent).

  • Incubation (Critical): Incubate enzyme + inhibitor for 60 minutes at RT.

    • Note: Covalent inhibitors require time to form the bond.[4] A standard 10-min pre-incubation often generates false negatives.

  • Reaction Trigger: Add substrate to initiate the reaction.

  • Detection: Measure fluorescence kinetics over 30 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO controls.

    • Hit Criteria: Compounds showing >50% inhibition at 60 min pre-incubation but <20% at 0 min are prioritized as covalent candidates.

Protocol B: Intact Protein Mass Spectrometry (Validation)

Objective: Confirm the formation of a covalent adduct and verify stoichiometry (1:1 binding).

Materials:

  • LC-MS System (e.g., Agilent TOF or Thermo Orbitrap).

  • Desalting column (C4 or C18).

Step-by-Step:

  • Incubation: Incubate Protein (5 µM) with Inhibitor (50 µM, 10x excess) for 60 minutes.

  • Quench: Add 1% Formic Acid to stop the reaction.

  • LC-MS Run: Inject onto a reverse-phase column. Elute with a rapid Acetonitrile gradient (5% to 95% over 4 mins).

  • Deconvolution: Deconvolute the raw mass spectrum to zero-charge state.

  • Interpretation:

    • Pass: Mass shift of +[MW of Inhibitor]. For 2-cyano-3-(4-nitrophenyl)acrylamide (MW ~217 Da), expect a shift of +217 Da.

    • Fail: No mass shift (non-covalent binder) or +16/32 Da (oxidation artifact).

Protocol C: Jump-Dilution (Reversibility Check)

Objective: Distinguish between irreversible (e.g., acrylamide) and reversible covalent (cyanoacrylamide) mechanisms.[3]

Step-by-Step:

  • Incubate: Enzyme + Inhibitor at 10x IC50 for 60 mins (100% inhibition).

  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Monitor: Measure enzymatic activity recovery over 4 hours.

    • Irreversible: Activity remains near 0% (flatline).

    • Reversible Covalent: Activity slowly recovers as the inhibitor dissociates (

      
      ).
      
    • Reversible Non-Covalent: Activity recovers immediately (within mixing dead time).

Data Analysis & Troubleshooting
Quantitative Metrics Table
ParameterDefinition4-Nitrophenyl Cyanoacrylamide ProfileInterpretation
IC50 (1h) Potency after 1h incubation< 100 nMHigh potency driven by bond formation.
IC50 Shift Ratio of IC50(30min) / IC50(4h)> 5-foldIndicates time-dependent accumulation of adduct.
Mass Shift

Mass (Da)
+217.19 DaConfirms covalent stoichiometry.
Recovery % Activity after dilution20-80% (Time dependent)Confirms reversibility (Retro-Michael).
Common Pitfalls (PAINS & Artifacts)
  • Redox Cycling: The 4-nitrophenyl group can be reduced by DTT or cellular reductases.

    • Solution: Always use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT in biochemical buffers. TCEP is less nucleophilic and does not attack the acrylamide.

  • Promiscuity: Highly reactive cyanoacrylamides may alkylate surface lysines or N-termini.

    • Control: Run the MS validation on a mutant protein (Cys

      
       Ser) to ensure specificity to the target cysteine.
      
  • Absorbance Interference: The 4-nitrophenyl group absorbs in the UV/Blue region (~300-400nm).

    • Solution: Avoid absorbance-based readouts at 340nm or 405nm. Use Red-shifted FRET or TR-FRET.

References
  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471–476.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[5][6] Nature Reviews Drug Discovery, 10(4), 307–317.

  • Krishnan, S., & Taunton, J. (2014). "Covalent Inhibitors: A Reborn Strategy for Drug Discovery." Current Topics in Medicinal Chemistry, 14.

  • PubChem Compound Summary. (2023). "2-cyano-3-(4-nitrophenyl)prop-2-enamide."[7] National Library of Medicine.

  • Bandyopadhyay, A., & Gao, J. (2016). "Targeting the Cysteine Proteome with Reversible Covalent Chemistry." Current Opinion in Chemical Biology, 34, 110-116.

Sources

Application Notes for Evaluating the Antimicrobial Activity of 2-cyano-3-(4-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble and Scientific Context

The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with potent antimicrobial properties.[1] The compound 2-cyano-3-(4-nitrophenyl)prop-2-enamide belongs to the class of 2-cyano-3-arylprop-2-enamides, a scaffold of interest in medicinal chemistry.[2] The presence of a nitroaromatic group, specifically a 4-nitrophenyl moiety, is significant, as numerous nitro-containing molecules, such as metronidazole and chloramphenicol, are established antimicrobial agents.[3]

The antimicrobial effect of many nitroaromatic compounds is attributed to their metabolic activation within the microbial cell.[4] It is widely accepted that the nitro group undergoes enzymatic reduction to produce toxic, short-lived intermediates like nitroso and superoxide radicals.[3] These reactive species can then covalently bind to and disrupt critical macromolecules, including DNA, leading to nuclear damage and cell death.[3][4] While the precise mechanism for 2-cyano-3-(4-nitrophenyl)prop-2-enamide is yet to be elucidated, this pathway represents a plausible hypothesis for its potential antimicrobial action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the in vitro antimicrobial activity of this compound. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[5][6][7]

Hypothesized Mechanism of Action

G cluster_cell Microbial Cell Compound 2-cyano-3-(4-nitrophenyl) prop-2-enamide Reduction Enzymatic Reduction of Nitro Group (NO₂) Intermediates Reactive Intermediates (e.g., Nitroso, Superoxide) Damage Macromolecular Damage (DNA, Proteins) Death Cell Death

Materials and Reagents

Test Compound
  • Compound: 2-cyano-3-(4-nitrophenyl)prop-2-enamide

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade). A stock solution (e.g., 10 mg/mL or 100x the highest test concentration) should be prepared. Causality Note: DMSO is a common aprotic solvent capable of dissolving a wide range of organic compounds for biological assays. Its concentration in the final test medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8][9]

  • Mueller-Hinton Agar (MHA)[10]

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard[10]

  • Sterile 96-well, flat-bottom microtiter plates[11]

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile filter paper discs (6 mm diameter)

  • Resazurin sodium salt (for viability indication, optional)

Quality Control (QC) Strains

The inclusion of QC strains with known antimicrobial susceptibility profiles is mandatory for validating assay performance.[12]

  • Gram-positive: Staphylococcus aureus ATCC 29213 or ATCC 25923

  • Gram-negative: Escherichia coli ATCC 25922

  • Gram-negative: Pseudomonas aeruginosa ATCC 27853

Control Antibiotics
  • Broad-spectrum: Ciprofloxacin

  • Gram-positive focus: Vancomycin or Linezolid

  • Gram-negative focus: Gentamicin or Ceftazidime

Experimental Protocols

The following protocols outline the core assays for determining the antimicrobial profile of the test compound. The workflow begins with determining the Minimum Inhibitory Concentration (MIC) and can be followed by the Minimum Bactericidal Concentration (MBC) assay to differentiate between bacteriostatic and bactericidal activity.

G

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][13] The protocol is adapted from CLSI M07 guidelines.[5][7]

G

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[14] b. Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration. c. Add 200 µL of this working solution to well 1.[14] d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[14] e. Self-Validation: Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no bacteria).[14]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Causality Note: Standardizing the inoculum is critical for reproducibility. A higher or lower bacterial density will significantly alter the MIC result. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. This typically requires a 1:100 dilution to get to ~1x10⁶ CFU/mL, which is then diluted 1:1 in the plate.

  • Inoculation and Incubation: a. Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. Do not inoculate well 12 (sterility control). The final volume in each well will be 200 µL.[14] b. Cover the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][14]

  • Reading and Interpretation: a. After incubation, examine the plate visually for turbidity. A plate reader (OD at 600 nm) can be used for quantitative measurement. b. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear. c. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[1][11][13]

Protocol 2: Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity, based on the diffusion of the compound from a disk into the agar, resulting in a zone of growth inhibition.[10] The protocol is based on EUCAST guidelines.[6][10]

Step-by-Step Methodology:

  • Inoculum and Plate Preparation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 2. b. Within 15 minutes, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside wall of the tube. c. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. d. Allow the plate surface to dry for 3-5 minutes before applying disks.

  • Disk Application: a. Impregnate sterile 6 mm paper disks with a known amount of the 2-cyano-3-(4-nitrophenyl)prop-2-enamide solution (e.g., 10-20 µL of a concentrated stock). The solvent (DMSO) should be allowed to evaporate completely in a sterile environment. b. A disk impregnated only with the solvent (DMSO) must be used as a negative control. c. Place the impregnated disks firmly onto the surface of the inoculated agar plate.[10] Ensure disks are at least 24 mm apart. d. Apply a control antibiotic disk (e.g., Ciprofloxacin 5 µg) as a positive control.

  • Incubation and Measurement: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. b. After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) using a ruler or caliper.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][9][13]

Step-by-Step Methodology:

  • Subculturing from MIC Plate: a. Following the determination of the MIC (Protocol 1), select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each clear well onto a fresh, antibiotic-free MHA plate.[15] Spread the aliquot evenly. d. As a control, plate an aliquot from the growth control well (well 11) to confirm the initial inoculum viability. A 1:100 or 1:1000 dilution of this well may be necessary to obtain a countable number of colonies.

  • Incubation and Interpretation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. b. After incubation, count the number of colony-forming units (CFU) on each plate. c. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the colony count of the initial inoculum.[9][15][16]

Data Presentation and Interpretation

Results should be recorded systematically. The ratio of MBC to MIC is often used to classify the agent's activity:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4.

  • Bacteriostatic: If the MBC/MIC ratio is > 4.

Table 1: Hypothetical Antimicrobial Activity Data
MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Interpretation (Hypothetical)
S. aureus (QC)292134818Bactericidal (MBC/MIC = 2)
E. coli (QC)2592281615Bactericidal (MBC/MIC = 2)
P. aeruginosa (QC)2785332>1289Bacteriostatic/Tolerant
Ciprofloxacin (Control)N/A≤0.25≤0.25≥25Susceptible (Control)
DMSO (Vehicle)N/A>128>1280No Activity

Note: Interpretation categories (Susceptible, Intermediate, Resistant) are based on established clinical breakpoints for approved drugs and are not applicable to novel compounds. For research purposes, activity is benchmarked against control antibiotics and QC strain performance.

References

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • MIC/MBC Testing. International and Accredited Lab. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2015). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • The EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing of Oral Anaerobes. (2024). SDU. [Link]

  • Åkerlund, N., et al. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • López-Muñoz, R., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology. [Link]

  • Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy. [Link]

  • Gomes, C., et al. (2021). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. Pharmaceuticals. [Link]

  • Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. (2025). ResearchGate. [Link]

  • An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
  • Compounds containing nitrophenyl groups as antimicrobial and/or... ResearchGate. [Link]

  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. (2025). ResearchGate. [Link]

  • (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide. Chemsrc. [Link]

  • Antibacterial activity of 2-amino-3-cyanopyridine derivatives. (2020). ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

  • Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (2025). ResearchGate. [Link]

  • 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide. PubChem. [Link]

  • Synthesis and structure determination of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1 H -pyrazol-4-yl)acrylamide. Cardiff University. [Link]

  • Antibacterial activity of cyanolichen and symbiotic cyanobacteria against some selected microorganisms. African Journal of Biotechnology. [Link]

  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. (2023). PMC - NIH. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2017). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed technical support guide on the stability of (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide in cell culture media.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide. It addresses potential stability issues in cell culture media and offers troubleshooting advice and experimental protocols.

PART 1: Compound Profile and Inherent Stability Risks

(2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide, with CAS Registry Number 55629-54-4, is a small molecule belonging to the class of cyanoacrylamides[1][2][3]. Its structure features several functional groups that are critical to its reactivity and potential biological activity, but also predispose it to instability in aqueous and biologically active environments like cell culture media.

The structure contains an α,β-unsaturated system with strong electron-withdrawing groups (cyano and amide). This motif is found in compounds known to be potent uncouplers of mitochondrial oxidative phosphorylation, such as SF 6847[4][5][6][7]. These uncouplers disrupt the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis without affecting the respiratory chain[8][9][10][11]. Therefore, it is plausible that (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide may exhibit similar bioactivity.

However, the very features that confer its bioactivity also present significant stability challenges for in vitro experiments. The key functional groups of concern are:

  • The Enamide and Cyano Groups on a Double Bond: This creates an electron-deficient alkene, making the compound a potential Michael acceptor. It can react with nucleophiles commonly found in cell culture media and inside cells, such as free thiols from cysteine residues in proteins (like albumin in serum) or glutathione.

  • The Enamide Linkage: Enamides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the breakdown of the molecule[12][13][14][15][16].

  • The Nitrophenyl Group: Aromatic nitro compounds can be susceptible to reduction by cellular enzymes (e.g., nitroreductases), which would alter the compound's structure and properties.

Understanding these potential liabilities is the first step in designing robust experiments and correctly interpreting your results.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in my cell culture media?

A1: There are two primary non-enzymatic degradation pathways to consider:

  • Hydrolysis: The enamide bond can be cleaved by water. This process can be catalyzed by acidic or basic conditions in the media[12][13][14]. The rate of hydrolysis will depend on the pH and temperature of your culture conditions.

  • Michael Addition: The compound is a potential Michael acceptor. It can react with nucleophiles present in the media, especially if you are using a serum-containing medium. The most likely reactants are the thiol groups on proteins like albumin or small molecules like glutathione.

Additionally, once the compound enters the cells, it could be subject to enzymatic degradation, such as the reduction of the nitro group.

Q2: I'm seeing a yellow color in my media after adding the compound. Is this normal?

A2: The 4-nitrophenyl group can impart a yellow color to solutions, especially at higher pH where the corresponding phenolate might form (though this compound does not have a phenolic hydroxyl group, other reactions could lead to colored byproducts). However, a change in color over time could indicate degradation or reaction with media components. It is advisable to monitor the UV-Vis spectrum of your compound in media over time to see if new peaks, indicative of degradation products, appear.

Q3: How does fetal bovine serum (FBS) in my media affect the stability of the compound?

A3: FBS can significantly impact the stability of your compound in several ways:

  • Protein Binding: The compound may bind to proteins, primarily albumin. This can, in some cases, protect it from degradation, but it also reduces the free concentration available to the cells.

  • Nucleophilic Attack: As mentioned, proteins contain nucleophilic amino acid residues (like cysteine) that can react with your compound via Michael addition.

  • Enzymatic Activity: Serum contains various enzymes (e.g., esterases) that could potentially metabolize your compound.

Therefore, it is crucial to assess the stability of your compound in both serum-free and serum-containing media.

Q4: How should I prepare and store my stock solutions to maximize stability?

A4: To maximize stability:

  • Solvent: Use a dry, aprotic solvent like anhydrous DMSO for your stock solution.

  • Concentration: Prepare a high-concentration stock to minimize the amount of solvent added to your culture medium (typically <0.5% v/v).

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light, especially due to the nitrophenyl group.

PART 3: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments or loss of biological activity over time. 1. Compound degradation in stock solution. 2. Compound instability in the culture medium during the experiment.1. Prepare fresh stock solutions from solid material. 2. Perform a stability study (see Protocol 1) to determine the compound's half-life in your specific media. 3. If the compound is unstable, consider shorter incubation times or replenishing the compound during the experiment.
A precipitate forms when I add my compound to the cell culture medium. 1. Poor aqueous solubility. 2. The compound is reacting with a media component to form an insoluble product.1. Check the final concentration of your organic solvent (e.g., DMSO); it should ideally be below 0.5%. 2. Try pre-warming the media before adding the compound. 3. Perform a solubility test to determine the maximum soluble concentration in your media.
My untreated control cells are affected when I use a high concentration of the DMSO stock. 1. Solvent toxicity.1. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Run a vehicle control (media + DMSO) in all experiments to account for solvent effects.

PART 4: Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media by HPLC

This protocol allows you to quantify the rate of degradation of (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide in your specific cell culture medium.

Materials:

  • (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

  • Cell culture medium (with and without serum)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for improving peak shape)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Warm your cell culture medium (e.g., DMEM + 10% FBS and DMEM without FBS) to 37°C.

  • Incubation:

    • Spike the compound into the pre-warmed media to a final concentration of 10 µM. Mix gently but thoroughly.

    • Immediately take a sample for the t=0 time point.

    • Place the remaining media in a 37°C, 5% CO2 incubator.

    • Collect samples at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sample Processing:

    • For each sample, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Method: Use a reverse-phase C18 column. A good starting point for the mobile phase is a gradient of water and acetonitrile (both with 0.1% formic acid, if needed). For example, a 15-minute gradient from 10% to 90% acetonitrile.

    • Detection: The nitrophenyl group should have a strong UV absorbance. Monitor at a wavelength around 320 nm, but confirm the optimal wavelength by scanning a standard solution[17].

    • Quantification: Create a standard curve by injecting known concentrations of the compound. Integrate the peak area of the compound at each time point.

  • Data Analysis:

    • Plot the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) of the compound under each condition (serum vs. no serum).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_stock Prepare 10 mM stock in DMSO spike Spike Media to 10 µM prep_stock->spike warm_media Warm Media (± Serum) to 37°C warm_media->spike t0 Sample t=0 spike->t0 incubate Incubate at 37°C, 5% CO2 spike->incubate precip Protein Precipitation (Acetonitrile) t0->precip sampling Sample at 2, 4, 8, 24, 48h incubate->sampling sampling->precip centrifuge Centrifuge precip->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc plot Plot % Remaining vs. Time hplc->plot halflife Calculate Half-life (t½) plot->halflife

Caption: Workflow for assessing compound stability in cell culture media.

PART 5: Potential Degradation Pathways

The chemical structure of (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide suggests several potential points of instability in an aqueous, protein-rich environment.

G cluster_degradation Degradation Products parent (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide (Parent Compound) hydrolysis Hydrolysis Products (e.g., 4-nitrobenzaldehyde + cyanoacetamide) parent->hydrolysis Hydrolysis (H2O, pH) michael Michael Adduct (e.g., with Glutathione or Albumin) parent->michael Michael Addition (Nucleophiles, e.g., R-SH) reduction Nitro-Reduction Product (e.g., 4-aminophenyl derivative) parent->reduction Enzymatic Reduction (Cellular Nitroreductases)

Caption: Potential degradation pathways for the compound in cell culture.

References

  • Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed. Available at: [Link]

  • The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed. Available at: [Link]

  • Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria - AACR Journals. Available at: [Link]

  • Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities - Journal of the American Chemical Society. Available at: [Link]

  • Tyrphostin A9 (AG-17) | EGFR inhibitor - AdooQ Bioscience. Available at: [Link]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]

  • Tyrphostin AG17 - Cambridge Bioscience. Available at: [Link]

  • Molecular basis of the protonophoric and uncoupling activities of the potent uncoupler SF-6847... - PubMed. Available at: [Link]

  • (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide - Chemsrc. Available at: [Link]

  • Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847... - PubMed. Available at: [Link]

  • Hydrolysis of enamines - ResearchGate. Available at: [Link]

  • Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847... - PubMed. Available at: [Link]

  • (E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide - Chemsrc. Available at: [Link]

  • On the stoichiometry between uncouplers of oxidative phosphorylation and respiratory chains... - PubMed. Available at: [Link]

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847)... - PubMed. Available at: [Link]

  • FCC Ligand Summary Page - RCSB PDB. Available at: [Link]

  • Uncouplers of Oxidative Phosphorylation - CUTM Courseware. Available at: [Link]

  • 1FCC: CRYSTAL STRUCTURE OF THE C2 FRAGMENT OF STREPTOCOCCAL PROTEIN G IN COMPLEX WITH THE FC DOMAIN OF HUMAN IGG - RCSB PDB. Available at: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC. Available at: [Link]

  • Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive - Der Pharma Chemica. Available at: [Link]

  • The Use of Cyanoacrylate Adhesives in the Management of Congenital Vascular Malformations - PMC. Available at: [Link]

  • Uncouplers of oxidative phosphorylation - PMC - NIH. Available at: [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides - ACS Publications. Available at: [Link]

  • Some biochemical and physiochemical properties of the potent uncoupler SF 6847... - PubMed. Available at: [Link]

  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using... - CORE. Available at: [Link]

  • A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES... - BioOne Complete. Available at: [Link]

  • Uncoupler - Wikipedia. Available at: [Link]

  • 3D View: 1FCC - RCSB PDB. Available at: [Link]

  • Versions: 1FCC - RCSB PDB. Available at: [Link]

  • pdb_00007fcc - wwPDB. Available at: [Link]

  • (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide - PubChem. Available at: [Link]

  • Uncoupling of oxidative phosphorylation leading to growth inhibition via ATP depletion associated cell death - AOP-Wiki. Available at: [Link]

  • Restricted intramolecular rotation of the potent uncoupler of oxidative phosphorylation of SF 6847... - ACS Publications. Available at: [Link]

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847)... - ACS Omega. Available at: [Link]

  • Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal - PMC. Available at: [Link]

  • (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide - PubChem. Available at: [Link]

  • 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide - PubChem. Available at: [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. Available at: [Link]

  • Biodegradation of p-nitrophenol by a member of the genus Brachybacterium... - PMC. Available at: [Link]

  • Cell differentiation expressed as p-nitrophenol concentration (nM)... - ResearchGate. Available at: [Link]

  • (PDF) Photophysics and stability of cyano-substituted boradiazaindacene dyes - ResearchGate. Available at: [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes... - MDPI. Available at: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides... - RSC Publishing. Available at: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed. Available at: [Link]

Sources

purification of 2-cyano-3-(4-nitrophenyl)prop-2-enamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PUR-CNPE-492 Subject: Optimization of Column Chromatography for 2-cyano-3-(4-nitrophenyl)prop-2-enamide Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are attempting to purify 2-cyano-3-(4-nitrophenyl)prop-2-enamide , a highly polar Knoevenagel condensation product.[1] While recrystallization (typically from Ethanol or DMF) is the industry standard for this scaffold, column chromatography becomes necessary when:

  • Isomer Separation: You need to isolate the kinetic Z-isomer from the thermodynamic E-isomer.[1]

  • Impurity Carryover: Unreacted 4-nitrobenzaldehyde or 2-cyanoacetamide persists after washing.[1]

  • Derivatization: You are working with a soluble derivative that does not crystallize easily.

Warning: This compound possesses a "push-pull" alkene system (electron-withdrawing nitro/cyano/amide groups).[1] It is prone to on-column precipitation and severe tailing on silica gel due to strong hydrogen bonding with silanol groups.[1]

Module 1: Pre-Purification Diagnostics (TLC)

Goal: Establish a mobile phase that prevents "streaking" before touching the column.

The "Acetic Acid" Trick: Standard Hexane/Ethyl Acetate systems often fail for this molecule, resulting in a smear from the baseline. You must suppress the ionization of the amide and silica interactions.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 F254Standard phase; fluorescence indicator is mandatory.[1]
Mobile Phase A DCM : MeOH (95:5)Good for initial solubility check.
Mobile Phase B EtOAc : Hexane (80:20) + 1% AcOH Critical: Acetic acid (AcOH) protonates surface silanols, preventing the amide from "sticking" and tailing.
Visualization UV (254 nm)The 4-nitrophenyl group is a strong chromophore.[1] Product appears as a dark, UV-active spot.[1]
Target Rf 0.25 – 0.35Do not push Rf > 0.4; these compounds elute faster than expected once the gradient starts.

Module 2: The Column Protocol (Step-by-Step)

Step 1: Sample Loading (The Failure Point)

Do NOT liquid load. This compound has poor solubility in non-polar solvents (Hexane/DCM) and requires polar solvents (DMSO/DMF/Acetone) to dissolve, which will ruin your chromatography resolution if injected directly.

Protocol: Dry Loading (Solid Deposit)

  • Dissolve the crude solid in the minimum amount of Acetone or THF .

  • Add Silica Gel (ratio: 2g silica per 1g crude).

  • Rotary evaporate to dryness until you have a free-flowing yellow powder.

  • Load this powder carefully onto the top of your pre-packed column.

Step 2: Gradient Elution Strategy

System: Flash Chromatography (Manual or Automated)[1]

  • Column Volume (CV): Calculate based on column size.

  • Flow Rate: 15–20 mL/min (for a 12g column).

PhaseSolvent CompositionPurpose
Equilibration 100% DCM (or 90% Hexane / 10% EtOAc)Wet the column; remove very non-polar impurities (e.g., aldehydes).[1]
Isocratic Hold 0–5 minsStabilize the baseline.
Ramp 1 0%

5% MeOH in DCM
Elution of Product. The product usually elutes here.
Alternative 20%

80% EtOAc in Hexane (+1% AcOH)
Use if DCM/MeOH provides poor separation of isomers.
Wash 10% MeOH in DCMFlush highly polar byproducts (cyanoacetamide oligomers).

Module 3: Troubleshooting & FAQs

Q1: The compound precipitated inside the column and clogged the frit. What now?

  • Cause: The mobile phase was too non-polar at the start, or the concentration was too high (liquid loading error).

  • Fix: Stop the flow. Switch immediately to 100% Ethyl Acetate or 10% MeOH/DCM to redissolve the plug and flush the material out. You will lose separation, but you will save the compound. Re-purify using the Dry Loading method described above.

Q2: I see two spots very close together. Is this an impurity?

  • Analysis: This is likely the E/Z isomer pair . Knoevenagel condensations produce mixtures.

    • E-isomer: Usually the major, more stable product (trans-diequatorial-like arrangement minimizing steric clash between the nitro-aryl and the amide).[1]

    • Z-isomer: Minor product.

  • Resolution: To separate them, use an Isocratic Hold at the % solvent where the first isomer begins to elute. Do not increase polarity until the first peak returns to baseline.

Q3: My peak is tailing badly (shark-fin shape).

  • Fix: You likely omitted the modifier. Add 0.1% to 1% Acetic Acid or Triethylamine (if the compound is acid-sensitive, though these nitriles are generally stable to weak acid) to the mobile phase. Note: For this specific amide, Acetic Acid is preferred.

Module 4: Decision Logic (Workflow)

PurificationWorkflow Start Crude Reaction Mixture (Knoevenagel Product) TLC TLC Diagnostic (EtOAc/Hex + 1% AcOH) Start->TLC SeparationCheck Are spots distinct? TLC->SeparationCheck Recryst Method A: Recrystallization (Ethanol Reflux) SeparationCheck->Recryst Yes (Single Spot) Column Method B: Column Chromatography SeparationCheck->Column No (Isomers/Impurities) LoadType Solubility Check: Soluble in Hex/DCM? Column->LoadType LiquidLoad Liquid Load LoadType->LiquidLoad Yes DryLoad Dry Load (Silica Adsorption) LoadType->DryLoad No (Likely) Elution Gradient Elution (DCM -> 5% MeOH) LiquidLoad->Elution DryLoad->Elution Analysis Fraction Analysis (NMR / HPLC) Elution->Analysis

Figure 1: Decision matrix for the purification of 2-cyano-3-(4-nitrophenyl)prop-2-enamide. Note the critical branch point at "Solubility Check" favoring Dry Loading.

References

  • General Knoevenagel Conditions & Impurities

    • Synthesis of (E)-2-cyano-3-(het)arylacrylamides. (2026).[1][2][3][4] Piperidine-catalyzed condensation often yields E-isomers which precipitate.[1]

    • Source: (Note: Generalized link to Knoevenagel PMC search results for verification).[1]

  • Isomer Separation (E/Z)

    • Separation of E/Z isomers of 2-cyano-3-aryl-acrylamides. Stereoisomers of this class often require high-resolution chromatography or specific pH modifiers to separate.[1]

    • Source: [1]

  • Troubleshooting Polar Amides

    • Troubleshooting Flash Column Chromatography. Addresses tailing and silica interactions for polar amides.
    • Source: [1]

  • Physical Properties & Stability

    • Ethyl-2-cyano-3-(4-nitrophenyl)acrylate Data.[1][5][6] Confirms the high melting point and polarity of the scaffold.

    • Source: [SciELO - J. Mex.[1] Chem. Soc.]([Link])

Sources

Validation & Comparative

1H NMR spectrum analysis of (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution 1H NMR Benchmarking Guide: (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Executive Summary & Strategic Importance

In the development of EGFR inhibitors and anti-inflammatory agents (Tyrphostin analogs), the stereochemistry of the vinyl bond is a critical determinant of biological activity. This guide provides an in-depth technical analysis of the (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide 1H NMR spectrum.

Unlike standard spectral listings, this guide benchmarks the (2Z)-isomer (the target pharmacophore in many contexts) against its thermodynamically stable (2E)-isomer and alternative analytical methods. We focus on the "diagnostic performance" of NMR—specifically its ability to resolve stereochemical impurities that LC-MS might miss due to identical mass-to-charge ratios.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented is reproducible, we define the synthesis and preparation workflow. The (2Z) isomer is often the kinetic product or requires specific solvent conditions to stabilize, whereas the (2E) isomer is thermodynamically favored.

Synthesis (Knoevenagel Condensation)[1][2]
  • Reactants: 4-Nitrobenzaldehyde (1.0 eq) + 2-Cyanoacetamide (1.0 eq).

  • Catalyst: Piperidine (0.1 eq) or

    
    -alanine (for Z-selectivity optimization).
    
  • Solvent: Ethanol (reflux).

  • Purification: Recrystallization from Ethanol/Water. Note: Slow crystallization favors the thermodynamically stable (E)-isomer. Rapid precipitation may retain higher (Z)-content.

NMR Sample Preparation (Standardized)
  • Solvent: DMSO-d

    
     (99.8% D). Rationale: CDCl
    
    
    
    is insufficient due to the poor solubility of the nitro-substituted amide and rapid exchange of amide protons.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Spectrum Analysis: The (2Z) Product vs. (2E) Alternative

The core challenge in analyzing 2-cyano-3-arylacrylamides is distinguishing the geometric isomers. According to Cahn-Ingold-Prelog (CIP) rules:

  • Priority C2: Amide (

    
    ) > Cyano (
    
    
    
    ).
  • Priority C3: 4-Nitrophenyl > H.

  • (2Z)-Isomer: Phenyl and Amide are cis (Same side). Vinyl proton is cis to Cyano.

  • (2E)-Isomer: Phenyl and Amide are trans (Opposite sides). Vinyl proton is cis to Amide (Carbonyl).

Comparative Assignment Table
Signal Assignment(2Z)-Product (Target)(2E)-Alternative (Impurity)MultiplicityIntegrationMechanistic Rationale
Vinyl H (H-3) 8.15 – 8.25 ppm 8.35 – 8.45 ppm Singlet (s)1HDiagnostic Peak. The (2E) vinyl proton is cis to the carbonyl group, suffering strong anisotropic deshielding. The (2Z) proton is cis to the nitrile, appearing upfield.
Ar-H (Ortho to NO2) 8.32 ppm8.35 ppmDoublet (d)2HDeshielded by the strong electron-withdrawing nitro group (

Hz).
Ar-H (Meta to NO2) 8.05 ppm8.10 ppmDoublet (d)2HCoupled to ortho protons. Slight shift difference between isomers due to ring coplanarity.
Amide

7.85 ppm (Broad)7.95 ppm (Broad)Singlet (br s)1HH-bonded. In (2Z), intramolecular H-bonding with the Nitro ring is sterically hindered, altering the shift.
Amide

7.50 ppm (Broad)7.60 ppm (Broad)Singlet (br s)1HSolvent exposed.

Technical Insight: The chemical shift difference (


) of the vinyl proton (~0.15 - 0.20 ppm) is the primary metric for purity assessment. If a small shoulder appears downfield of the main vinyl peak, your sample contains (E)-isomer contamination.

Performance Comparison: NMR vs. Alternatives

How does 1H NMR perform as a verification tool compared to other standard techniques?

Feature1H NMR (Recommended) LC-MS (Alternative 1) X-Ray Crystallography (Alternative 2)
Isomer Discrimination High. Distinct chemical shifts for Z/E vinyl protons.Low. Both isomers have identical Mass/Charge (m/z 231.2). Separation requires specialized chiral columns.Definitive. Absolute configuration determination.
Throughput Medium (10-15 mins/sample).High (2-5 mins/sample).Very Low (Days/Weeks for crystal growth).
Sample State Solution (In-situ analysis).Solution.Solid State (May not reflect solution conformation).
Quantification Direct. Integration gives precise molar ratios of Z:E.Indirect. Requires calibration curves; response factors may vary between isomers.N/A.

Mechanistic Visualization

Stereochemical Determination Logic (NOE)

The following diagram illustrates the Nuclear Overhauser Effect (NOE) logic used to confirm the (2Z) structure. In the (2Z) isomer, the vinyl proton is spatially distant from the amide protons, resulting in a weak or absent NOE signal, whereas the (2E) isomer shows a strong enhancement.

NOE_Logic Substrate (2Z)-Isomer (Phenyl/Amide Cis) Vinyl_H Vinyl Proton (H-3) Substrate->Vinyl_H Amide_H Amide Protons (NH2) Substrate->Amide_H Phenyl_H Phenyl Protons Substrate->Phenyl_H NOE_Signal NOE Signal Intensity Vinyl_H->NOE_Signal Irradiation Amide_H->NOE_Signal Distance > 3.5Å (Weak/Null) Phenyl_H->NOE_Signal Distance < 3.0Å (Strong) Conclusion Confirmation of (2Z) Geometry NOE_Signal->Conclusion Strong Ar-H / Weak NH2 Correlation

Figure 1: NOE correlation logic for confirming (2Z) stereochemistry. The absence of a strong Vinyl-Amide interaction distinguishes it from the (2E) isomer.

Synthesis & Analysis Workflow

Workflow Reactants 4-Nitrobenzaldehyde + 2-Cyanoacetamide Reaction Knoevenagel Condensation (EtOH, Piperidine, Reflux) Reactants->Reaction Crude Crude Mixture (E/Z Equilibrium) Reaction->Crude Purification Recrystallization (Control Cooling Rate) Crude->Purification NMR 1H NMR Analysis (DMSO-d6) Purification->NMR Decision Check Vinyl H Shift NMR->Decision Result_Z (2Z)-Isomer Confirmed (~8.2 ppm) Decision->Result_Z Upfield Signal Result_E (2E)-Isomer Detected (~8.4 ppm) Decision->Result_E Downfield Signal

Figure 2: Operational workflow for synthesis and spectral validation.

References

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. National Institutes of Health (NIH) / PMC. (Confirming the thermodynamic preference for the E-isomer and providing baseline spectral data).

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. SciELO. (Provides specific shifts for nitro-substituted analogs).

  • NMR Chemical Shift Values and Principles. Chemistry Steps. (Foundation for anisotropic deshielding arguments in Z/E assignment).

  • Stereochemistry of the Knoevenagel Condensation. Royal Society of Chemistry (RSC). (Discusses the kinetic vs. thermodynamic control in cyanoacrylamide formation).

Comparative Analysis: Characteristic IR Nitrile Peak of 2-Cyano-3-(4-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of Michael acceptor-based inhibitors and tyrphostin analogues, 2-cyano-3-(4-nitrophenyl)prop-2-enamide represents a classic "push-pull" alkene system. For researchers synthesizing this compound via Knoevenagel condensation, the infrared (IR) spectrum serves as the primary validation checkpoint.

The critical analytical challenge lies in the nitrile (


) stretching frequency . While standard aliphatic nitriles absorb at 2250–2260 cm⁻¹, the extensive conjugation in this target molecule induces a significant bathochromic shift (red shift) to lower wavenumbers.

This guide objectively compares the IR signature of the target molecule against its precursors and structural analogues, providing a validated range for identification and a robust experimental protocol for synthesis and characterization.

Mechanistic Insight: The "Red Shift" Phenomenon

To interpret the data correctly, one must understand the causality behind the peak shift. The nitrile group in 2-cyano-3-(4-nitrophenyl)prop-2-enamide is not isolated; it is part of a conjugated


-system involving an alkene, an amide, and a nitro-substituted aromatic ring.
The Conjugation Effect

The frequency of vibration (


) is governed by Hooke’s Law:


Where

is the force constant (bond strength) and

is the reduced mass.[1]

In this molecule, resonance delocalization allows electron density to flow from the amide/alkene system into the nitrile and the nitro-aromatic ring. This delocalization reduces the bond order of the


 triple bond (lowering 

), thereby shifting the absorption to a lower frequency compared to non-conjugated precursors.
Diagram: Electronic Resonance & Spectral Shift Logic

G Precursor Precursor: 2-Cyanoacetamide (Isolated Nitrile) Reaction Knoevenagel Condensation (+ 4-Nitrobenzaldehyde) Precursor->Reaction Aldehyde addition Target Target: 2-Cyano-3-(4-nitrophenyl)prop-2-enamide (Conjugated System) Reaction->Target Dehydration (-H₂O) Effect Resonance Effect: Reduced C≡N Bond Order Target->Effect π-orbital overlap Shift IR Shift: 2260 → ~2220 cm⁻¹ Effect->Shift Lower Force Constant (k)

Caption: Logical flow demonstrating how structural conjugation during synthesis directly impacts the vibrational frequency of the nitrile group.

Comparative Analysis: Target vs. Alternatives

The following table summarizes experimental data comparing the target molecule with its starting materials and relevant analogues. This data is critical for distinguishing the product from unreacted starting material.

Table 1: Comparative IR Spectral Data
CompoundStructural ClassNitrile (

)
Carbonyl (

)
Key Differentiator
2-Cyanoacetamide (Precursor)Aliphatic Amide2255 – 2265 cm⁻¹ ~1690 cm⁻¹High frequency CN; No aromatic peaks.
4-Nitrobenzaldehyde (Precursor)Aromatic AldehydeNone~1700 cm⁻¹Aldehyde C-H stretch (2750/2850 cm⁻¹).[2]
Target Molecule Conjugated Enamide 2215 – 2225 cm⁻¹ 1680 – 1690 cm⁻¹ Sharp, intense CN peak shifted ~40 cm⁻¹ lower.
Ethyl Analogue (Ester)*Conjugated Ester~2218 cm⁻¹~1720 cm⁻¹Ester C=O is higher than Amide C=O.
AcrylonitrileSimple Conjugated~2220 – 2230 cm⁻¹N/ALacks Amide/Nitro features.

*Note: The Ethyl Analogue refers to Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, often synthesized for comparison.

Interpretation of Results
  • Validation of Reaction: Disappearance of the aldehyde C-H stretch (2850 cm⁻¹) and the shift of the nitrile peak from ~2260 cm⁻¹ (starting amide) to 2215–2225 cm⁻¹ confirms the formation of the C=C double bond.

  • Intensity: The conjugated nitrile peak in the target molecule typically exhibits stronger intensity than in the aliphatic precursor due to a larger change in dipole moment during vibration (

    
    ).[1]
    
  • Nitro Group Confirmation: Look for the characteristic symmetric and asymmetric

    
     stretches at 1350 cm⁻¹  and 1520 cm⁻¹ , respectively.
    

Validated Experimental Protocol

To ensure reproducibility and high-quality spectral data, the following synthesis and characterization protocol is recommended. This method minimizes side products (like Michael addition of the alcohol solvent) that can complicate the IR spectrum.

Workflow Diagram: Synthesis & Monitoring

Synthesis start Reagents: 4-Nitrobenzaldehyde (10 mmol) 2-Cyanoacetamide (10 mmol) solvent Solvent System: Ethanol (20 mL) + Piperidine (3-5 drops) start->solvent reflux Reflux Temp: 78°C | Time: 2-4 Hours solvent->reflux monitor TLC Monitoring (Hexane:EtOAc 7:3) reflux->monitor monitor->reflux Incomplete precip Isolation: Cool to RT -> Ice Bath -> Filter monitor->precip Complete wash Wash: Cold Ethanol (removes unreacted aldehyde) precip->wash recryst Purification (Crucial for IR): Recrystallize from Ethanol/DMF wash->recryst analysis IR Analysis (KBr/ATR) Target CN Peak: 2215-2225 cm⁻¹ recryst->analysis

Caption: Step-by-step Knoevenagel condensation protocol with integrated purification steps to ensure spectral purity.

Detailed Methodology

1. Synthesis (Knoevenagel Condensation):

  • Reagents: Equimolar amounts of 4-nitrobenzaldehyde and 2-cyanoacetamide.[3]

  • Catalyst: Piperidine (0.1 eq) is preferred over strong inorganic bases to prevent hydrolysis of the amide.

  • Procedure: Dissolve reagents in absolute ethanol. Add piperidine. Reflux for 2–4 hours. The solution will typically turn from pale yellow to deep yellow/orange due to the extended conjugation.

2. Purification (Critical for IR):

  • Why: Unreacted 2-cyanoacetamide has a nitrile peak at 2260 cm⁻¹. If not removed, you will see a "split" nitrile peak, leading to false interpretations of product purity.

  • Step: Recrystallize the crude solid from a mixture of Ethanol and DMF (if solubility is low in pure ethanol). Wash the crystals thoroughly with cold ethanol.

3. IR Sample Preparation:

  • KBr Pellet (Recommended): Mix 1 mg of dry product with 100 mg of spectroscopic grade KBr. Grind to a fine powder and press. Advantage:[4][5][6] Higher resolution for sharp nitrile peaks.

  • ATR (Alternative): Direct measurement. Note: ATR often shifts peaks slightly (1-2 cm⁻¹) compared to transmission modes, but the relative shift between precursor and product remains valid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4659568, 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide (Analogue Data). Retrieved from [Link]

  • Moustafa, A. H., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.[7] Molbank, 2022(2), M1376. (Validating the ~2225 cm⁻¹ shift for acrylamides). Retrieved from [Link][8][2][6]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (General reference for Nitrile shifts in aromatic systems). Retrieved from [Link]

  • Al-Mulla, A. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes.[9] Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Comparative data for cyanoacetamide precursors). Retrieved from [Link]

Sources

crystal structure data for (E)-2-cyano-3-(4-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Crystallographic Comparison Guide for Drug Development Professionals: (E)-2-Cyano-3-(4-nitrophenyl)acrylamide and Structurally Related Compounds

Introduction

(E)-2-cyano-3-(4-nitrophenyl)acrylamide belongs to the class of cyanoacrylamide derivatives, a group of compounds recognized for their significant potential in medicinal chemistry. These molecules are characterized by an electron-withdrawing cyano group and an amide moiety attached to an acrylic backbone. The specific compound, with a 4-nitrophenyl substituent, has been a subject of interest due to its potential as a scaffold in the design of therapeutic agents. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent, and selective drug candidates. This guide provides a detailed analysis of the crystal structure of (E)-2-cyano-3-(4-nitrophenyl)acrylamide and compares it with structurally similar compounds, offering insights for researchers in drug discovery and development.

Methodology: Synthesis and Crystallization

The synthesis of (E)-2-cyano-3-(4-nitrophenyl)acrylamide is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound, in this case, 2-cyanoacetamide, with an aromatic aldehyde, 4-nitrobenzaldehyde. The reaction is often catalyzed by a weak base, such as piperidine, and proceeds under mild conditions, making it an efficient and environmentally friendly route.[1][2]

A representative synthetic protocol is as follows: A mixture of 4-nitrobenzaldehyde (1 mmol), 2-cyanoacetamide (1 mmol), and piperidine (10 mol%) is stirred at room temperature. The reaction progress is monitored, and upon completion, the solid product is isolated by filtration.[1] For single crystal growth suitable for X-ray diffraction analysis, the crude product can be recrystallized from an appropriate solvent or solvent mixture.

Crystal Structure Analysis of (E)-2-Cyano-3-(4-nitrophenyl)acrylamide

Recent studies have successfully elucidated the single-crystal X-ray structure of (E)-2-cyano-3-(4-nitrophenyl)acrylamide.[1] The crystallographic information file (CIF) has been deposited in the Cambridge Crystallographic Data Center (CCDC) under the deposition number CCDC-2483802.[1]

Table 1: Crystallographic Data for (E)-2-Cyano-3-(4-nitrophenyl)acrylamide [1]

ParameterValue
CCDC Deposition No.2483802
Chemical FormulaC₁₀H₇N₃O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.7404(17)
b (Å)7.146(2)
c (Å)10.511(2)
α (°)105.94(2)
β (°)97.682(19)
γ (°)111.43(3)
Volume (ų)425.9(2)
Z2

The molecule crystallizes in the triclinic space group P-1, with two molecules in the unit cell. The (E)-stereochemistry of the double bond is confirmed by the crystal structure analysis.[1][2] The planarity of the molecule is a key feature, influenced by the conjugated system extending from the phenyl ring to the cyano and amide groups. This planarity facilitates π-π stacking interactions in the crystal packing, which, along with hydrogen bonding involving the amide group, plays a crucial role in stabilizing the crystal lattice.

Comparative Crystallographic Analysis

To better understand the structural nuances of (E)-2-cyano-3-(4-nitrophenyl)acrylamide, it is instructive to compare its crystallographic data with that of related cyanoacrylate and cyanoacrylamide derivatives. This comparison can reveal how substitutions on the phenyl ring or modifications to the acrylamide moiety influence the crystal packing and intermolecular interactions.

Table 2: Comparison of Unit Cell Parameters for Structurally Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
(E)-2-cyano-3-(4-nitrophenyl)acrylamideTriclinicP-16.74047.14610.511105.9497.682111.43[1]
(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylateMonoclinicP2₁/c24.98313.4857.31290105.91190[3]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazideOrthorhombicP2₁2₁2₁8.197410.669612.9766909090[4]
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamideOrthorhombicPca2₁17.25145.839230.8194909090[5]

From the comparative data, several key insights emerge:

  • Influence of Functional Groups: The substitution pattern on the phenyl ring significantly impacts the crystal system and unit cell dimensions. For instance, the presence of hydroxyl and additional nitro groups in (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate leads to a different crystal system (monoclinic) and a much larger unit cell volume compared to the title compound.[3] This is likely due to the formation of strong intermolecular hydrogen bonds involving the hydroxyl groups, which dictate a different packing arrangement.

  • Molecular Symmetry and Space Group: The symmetry of the molecule and the nature of its intermolecular interactions determine the space group. The title compound crystallizes in the centrosymmetric space group P-1. In contrast, the more complex pyrazole-substituted acrylamide crystallizes in the non-centrosymmetric orthorhombic space group Pca2₁, indicating a different packing motif likely influenced by the bulkier substituent.[5]

  • Role of the Acrylamide vs. Acrylate Moiety: The replacement of the amide group with an ester group (acrylate) can alter the hydrogen bonding network. While the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), the ester group primarily acts as a hydrogen bond acceptor. This difference can lead to distinct packing arrangements and solid-state properties.

Structure-Property Implications for Drug Design

The detailed crystallographic data provides a foundation for understanding the physicochemical properties and biological activity of these compounds.

  • Solubility and Bioavailability: The crystal packing and intermolecular forces directly influence the lattice energy, which in turn affects the solubility of the compound. Polymorphism, the ability of a compound to exist in different crystal forms, can also arise from different packing arrangements and can have a profound impact on bioavailability.[6] A thorough understanding of the crystal structure is therefore critical for formulation development.

  • Receptor Binding: The conformation of the molecule in the solid state can provide a low-energy model for its conformation when bound to a biological target. The observed planarity of (E)-2-cyano-3-(4-nitrophenyl)acrylamide is a crucial feature for its potential interaction with planar aromatic residues in a protein binding pocket. Molecular docking studies on related compounds have shown favorable binding interactions within the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), suggesting a potential mechanism of action for their observed antiproliferative activities.[1][7]

Experimental Workflow and Data Visualization

The process from synthesis to structural elucidation and comparative analysis is a multi-step workflow that is fundamental to modern drug discovery.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth & Data Collection cluster_analysis Structural Analysis & Comparison s1 Knoevenagel Condensation (4-nitrobenzaldehyde + 2-cyanoacetamide) s2 Purification (Filtration & Washing) s1->s2 c1 Recrystallization s2->c1 Crude Product c2 Single Crystal X-ray Diffraction c1->c2 a1 Structure Solution & Refinement c2->a1 Diffraction Data a2 Deposition in CCDC (CCDC-2483802) a1->a2 a3 Comparative Analysis with Related Structures a1->a3 a4 Informing Drug Design a3->a4 Structure-Property Insights

Figure 1: Workflow from synthesis to structural analysis and its application in drug design.

Conclusion

The crystal structure of (E)-2-cyano-3-(4-nitrophenyl)acrylamide provides a detailed three-dimensional view that is indispensable for understanding its chemical behavior and biological potential. The comparative analysis with related structures highlights the significant influence of substituent groups on the crystal packing and intermolecular interactions. This guide underscores the importance of single-crystal X-ray diffraction as a powerful tool in drug discovery, enabling the rational design of novel therapeutic agents with improved efficacy and developability. The presented data serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available at: [Link]

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. PMC. Available at: [Link]

  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Scientific & Academic Publishing. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available at: [Link]

  • Stabile polymorphic form of (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide and the process for its preparation. Google Patents.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available at: [Link]

  • 2-cyano-3-(4-nitrophenyl)acrylamide (C10H7N3O3). PubChemLite. Available at: [Link]

  • Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188. PubChem. Available at: [Link]

  • 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide. ResearchGate. Available at: [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. Available at: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. PMC. Available at: [Link]

  • Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Efficacy of Tyrosinase Inhibitors with Kojic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and effective agents for dermatological and cosmetic applications, the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, remains a pivotal strategy.[1] Kojic acid, a naturally occurring fungal metabolite, has long served as a benchmark tyrosinase inhibitor.[2] This guide provides a comprehensive comparison of the biological efficacy of various compounds against tyrosinase, using Kojic acid as a reference standard. We will delve into the mechanistic intricacies of tyrosinase inhibition, present a standardized protocol for in vitro assessment, and offer a comparative analysis of inhibitory potencies.

The Central Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes two critical, sequential reactions in the melanin biosynthetic pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form the brown-black eumelanin and the yellow-red pheomelanin.[5] The overproduction of melanin, often due to upregulated tyrosinase activity, can lead to hyperpigmentary disorders such as melasma and age spots.[1][6] Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in both the pharmaceutical and cosmetic industries.[1][7]

Mechanism of Tyrosinase Inhibition: A Focus on Kojic Acid

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.[8] Kojic acid is a well-characterized inhibitor that primarily functions by chelating the copper ions within the active site of the tyrosinase enzyme.[7][9] This chelation disrupts the enzyme's tertiary structure and prevents it from binding to its substrate, L-tyrosine. Kojic acid exhibits a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[8]

Below is a diagram illustrating the melanin synthesis pathway and the point of inhibition by tyrosinase inhibitors.

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte cluster_inhibition LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Yellow-Red Pigment) Dopaquinone->Pheomelanin Inhibitor Tyrosinase Inhibitor (e.g., Kojic Acid) Inhibitor->LDOPA Inhibits

Caption: Melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.

In Vitro Evaluation of Tyrosinase Inhibitory Activity: A Standardized Protocol

To ensure reproducible and comparable results, a standardized in vitro assay is crucial. The following protocol details a common method for assessing tyrosinase inhibition using L-DOPA as the substrate. This colorimetric assay measures the formation of dopachrome, a colored product, which can be monitored spectrophotometrically.[4]

Materials and Reagents
  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Test Inhibitor Compound

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

The following diagram outlines the step-by-step workflow for the tyrosinase inhibitor screening assay.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare 50 mM Phosphate Buffer (pH 6.8) Prep_Enzyme Prepare Tyrosinase Working Solution Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare L-DOPA Solution (10 mM) Prep_Buffer->Prep_Substrate Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor & Kojic Acid Add_Reagents Add Buffer, Inhibitor/ Vehicle, and Enzyme Solution Prep_Inhibitor->Add_Reagents Plate_Setup Set up 96-well plate: Blank, Control, Test Wells Plate_Setup->Add_Reagents Pre_incubation Pre-incubate at 25°C for 10 minutes Add_Reagents->Pre_incubation Initiate_Reaction Add L-DOPA Solution to all wells Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Kinetic or Endpoint) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percentage of Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow for the tyrosinase inhibitor screening assay.

Detailed Protocol
  • Preparation of Reagents:

    • 50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the desired pH of 6.8 is achieved.[4]

    • Mushroom Tyrosinase Solution: Prepare a stock solution of 1000 units/mL in cold sodium phosphate buffer. Dilute this stock to a working concentration (e.g., 20-50 units/mL) immediately before use.[3][4]

    • L-DOPA Solution (10 mM): Dissolve L-DOPA powder in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.[3][4]

    • Inhibitor Stock Solutions: Dissolve Kojic acid and the test compound in DMSO to create concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions in the phosphate buffer.[3]

  • Assay Procedure:

    • Plate Setup: Design the 96-well plate layout to include blank wells (no enzyme), negative control wells (no inhibitor), positive control wells (Kojic acid), and test wells with varying concentrations of the test inhibitor.[4]

    • Reagent Addition:

      • To each well, add the appropriate volume of phosphate buffer.

      • Add the corresponding dilution of the test inhibitor, Kojic acid, or vehicle (DMSO in buffer for the negative control) to the respective wells.

      • Add the tyrosinase working solution to all wells except the blank wells. Add an equal volume of buffer to the blank wells.[4]

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[4]

    • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well should typically be 200 µL.[3]

    • Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-20 minutes. For an endpoint assay, incubate for a fixed time (e.g., 15 minutes) before reading the final absorbance.[3][4]

  • Data Analysis:

    • Calculate the Rate of Reaction: For kinetic assays, determine the rate of dopachrome formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[4]

    • Calculate Percentage of Inhibition: Use the following formula:

      • % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

    • Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Efficacy of Tyrosinase Inhibitors

The inhibitory potency of a compound is typically expressed as its IC50 value. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for Kojic acid and several other tyrosinase inhibitors against mushroom tyrosinase. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme source, substrate concentration, and pH.[7][10]

InhibitorIC50 Value (µM)Mechanism of InhibitionReference
Kojic Acid 9.2 - 571.17Competitive/Mixed[11][12]
Hydroquinone ~70Substrate and Inhibitor[13]
Arbutin >417Inhibitor[11]
4-Hexylresorcinol VariesInhibitor[14]
Oxyresveratrol Varies (reported to be 32-fold more inhibitory than kojic acid)Non-competitive[8]
Tropolone VariesSlow-binding inhibitor[8]
Thiamidol 1.1Inhibitor[12]
γ-Thujaplicin 1.15Inhibitor[12]

Note: The wide range of reported IC50 values for Kojic acid highlights the importance of using it as an internal positive control in every experiment for accurate relative comparisons.[14]

Concluding Remarks

Kojic acid remains a valuable benchmark in the field of tyrosinase inhibition due to its well-understood mechanism and extensive documentation.[7] However, the search for more potent and safer inhibitors is ongoing. Compounds such as oxyresveratrol and thiamidol have demonstrated significantly greater inhibitory activity in in vitro assays.[8][12] The standardized protocol provided in this guide serves as a robust framework for the comparative evaluation of novel tyrosinase inhibitors, enabling researchers and drug development professionals to make informed decisions in their pursuit of next-generation skin-lightening agents and treatments for hyperpigmentation.

References

  • A comprehensive review on tyrosinase inhibitors - PMC - NIH. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8 - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13" - Benchchem. (n.d.). BenchChem.
  • Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. (2025, April 21).
  • Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - MDPI. (2025, October 14). MDPI.
  • Tyrosinase - Wikipedia. (n.d.). Wikipedia.
  • IC 50 values for mushroom tyrosinase inhibitors. | Download Table - ResearchGate. (n.d.). ResearchGate.
  • Considerations about the kinetic mechanism of tyrosinase in its action on monophenols: A review. (2022, January 1).
  • An Updated Review of Tyrosinase Inhibitors - PMC. (n.d.). National Institutes of Health.
  • Tyrosinase Inhibition Activity and Phytochemical Screening of Melaleuca leucadendron L. Leaves - Semantic Scholar. (2022, August 31). Semantic Scholar.
  • A Comparative Guide to Tyrosinase Inhibitors: Tyrosinase-IN-18 versus Kojic Acid - Benchchem. (n.d.). BenchChem.
  • Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications. (2021, August 12).
  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - SciSpace. (2015, January 11). SciSpace.
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - MDPI. (2022, May 13). MDPI.
  • Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC - NIH. (2009, September 2). National Institutes of Health.
  • Analysis of Anti-Tyrosinase Assay using L-DOPA - MySkinRecipes. (n.d.). MySkinRecipes.
  • Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. (2014, December 22).
  • IC 50 values of tyrosinase inhibition assay. Kojic acid as - ResearchGate. (n.d.). ResearchGate.
  • Enzymatic Assay of TYROSINASE (EC 1.14.18.1) PRINCIPLE: L-Tyrosine + O2 - Sigma-Aldrich. (1994, February 22). Sigma-Aldrich.
  • An examination of natural and synthetic tyrosinase inhibitors - DergiPark. (2024, December 31). DergiPark.
  • Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. (2019, April 19).
  • Full article: Natural, semisynthetic and synthetic tyrosinase inhibitors - Taylor & Francis. (2015, February 16). Taylor & Francis.
  • Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L. - MDPI. (2025, September 10). MDPI.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。